molecular formula C17H24N2O6 B13957514 2,3-Diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid

2,3-Diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid

Cat. No.: B13957514
M. Wt: 352.4 g/mol
InChI Key: STEKPLFNROHYAF-UHFFFAOYSA-N
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Description

2,3-Diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes both amino and carboxyl functional groups, making it versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of amino groups, followed by the introduction of the carboxyl group through esterification or amidation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,3-Diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Diamino-5-oxo-5-phenylmethoxypentanoic acid
  • 2,3-Diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-methylpentanoic acid

Uniqueness

2,3-Diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid stands out due to its unique combination of functional groups, which provides versatility in chemical reactions and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C17H24N2O6

Molecular Weight

352.4 g/mol

IUPAC Name

2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid

InChI

InChI=1S/C17H24N2O6/c1-16(2,3)25-15(23)17(19,14(21)22)12(18)9-13(20)24-10-11-7-5-4-6-8-11/h4-8,12H,9-10,18-19H2,1-3H3,(H,21,22)

InChI Key

STEKPLFNROHYAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(CC(=O)OCC1=CC=CC=C1)N)(C(=O)O)N

Origin of Product

United States

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